molecular formula C9H11N3O2S B2537425 N-(2,3-Dihydro-1,4-benzodioxin-6-yl)hydrazinecarbothioamide CAS No. 880494-16-6

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)hydrazinecarbothioamide

Cat. No. B2537425
CAS RN: 880494-16-6
M. Wt: 225.27
InChI Key: ZJONWBIJODOQIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2,3-Dihydro-1,4-benzodioxin-6-yl)hydrazinecarbothioamide” is a research compound. It is a part of a class of compounds that combine sulfonamide and benzodioxane fragments in their framework . These compounds are known for their potential as therapeutic agents .


Synthesis Analysis

The synthesis of similar compounds was triggered by the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media. This yielded N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide, which was further treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .


Molecular Structure Analysis

The structures of these synthesized derivatives were confirmed by spectroscopic techniques including IR, 1H NMR, and EI-MS .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media, followed by treatment with different alkyl/aralkyl halides .

Scientific Research Applications

Alzheimer’s Disease Treatment

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide (compound 3) and its N-alkyl/aralkyl derivatives (5a–5n) has been investigated as a potential treatment for Alzheimer’s disease . Alzheimer’s is characterized by cholinesterase enzyme dysfunction, and these synthesized molecules exhibit cholinesterase inhibition activity. By targeting these enzymes, they may help mitigate cognitive decline associated with Alzheimer’s.

Antibacterial Properties

Recent studies have explored the antibacterial potential of this compound. One derivative showed significant antibacterial activity against Bacillus subtilis (60.04% bacterial biofilm growth inhibition) and moderate activity against Escherichia coli . Further research could uncover its mechanism of action and optimize its antibacterial efficacy.

Enzymatic Catalysis

Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane derivatives is an area of interest . Investigating the compound’s interaction with specific enzymes could lead to novel applications in biocatalysis and green chemistry.

Mechanism of Action

While the specific mechanism of action for “N-(2,3-Dihydro-1,4-benzodioxin-6-yl)hydrazinecarbothioamide” is not mentioned in the retrieved papers, similar compounds have shown potential as therapeutic agents for treating Alzheimer’s disease . They have also shown antibacterial potential, ascertained by biofilm inhibition study against Escherichia coli and Bacillus subtilis .

Safety and Hazards

According to a hemolytic study, most of the new molecules synthesized from similar compounds are mildly cytotoxic and hence might be used as safe antibacterial agents .

Future Directions

The future directions for “N-(2,3-Dihydro-1,4-benzodioxin-6-yl)hydrazinecarbothioamide” and similar compounds could include further exploration of their potential as therapeutic agents for various diseases, including Alzheimer’s disease and bacterial infections .

properties

IUPAC Name

1-amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2S/c10-12-9(15)11-6-1-2-7-8(5-6)14-4-3-13-7/h1-2,5H,3-4,10H2,(H2,11,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJONWBIJODOQIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=S)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)hydrazinecarbothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.